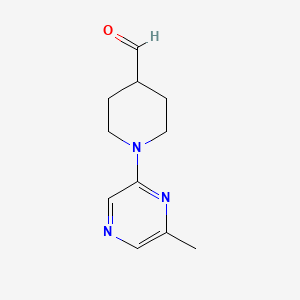

1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde

Description

Structural Characterization of 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde

Molecular Formula and Weight Analysis

The compound’s molecular formula is C₁₁H₁₅N₃O , derived from the combination of a piperidine ring (C₅H₁₀N), a 6-methylpyrazine moiety (C₅H₄N₂), and an aldehyde group (CHO). The molecular weight is calculated as 205.26 g/mol based on atomic masses:

- Carbon (C): 12.01 × 11 = 132.11 g/mol

- Hydrogen (H): 1.008 × 15 = 15.12 g/mol

- Nitrogen (N): 14.01 × 3 = 42.03 g/mol

- Oxygen (O): 16.00 × 1 = 16.00 g/mol

Total : 132.11 + 15.12 + 42.03 + 16.00 = 205.26 g/mol.

Table 1: Elemental Composition and Molecular Weight

| Element | Atoms | Atomic Mass (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| C | 11 | 12.01 | 132.11 |

| H | 15 | 1.008 | 15.12 |

| N | 3 | 14.01 | 42.03 |

| O | 1 | 16.00 | 16.00 |

| Total | 205.26 |

Spectroscopic Identification (IR, NMR, MS)

Infrared (IR) Spectroscopy

Key IR absorptions are associated with functional groups:

- Aldehyde (C=O) : Strong absorption at ~1720 cm⁻¹ (stretching).

- Piperidine (C-N, C-H) : Medium-intensity bands at 1450–1375 cm⁻¹ (C-H bending) and 2800–3000 cm⁻¹ (C-H stretching).

- Pyrazine (C=N) : Stretching vibrations near 1600 cm⁻¹ .

Nuclear Magnetic Resonance (NMR)

Proton and carbon shifts are inferred from structural analogs:

- **P

Properties

IUPAC Name |

1-(6-methylpyrazin-2-yl)piperidine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O/c1-9-6-12-7-11(13-9)14-4-2-10(8-15)3-5-14/h6-8,10H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWDJDKVUDZLNOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCC(CC2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594649 | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-82-7 | |

| Record name | 1-(6-Methyl-2-pyrazinyl)-4-piperidinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-82-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 906352-82-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The preparation of 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde typically involves:

- Construction or functionalization of the piperidine ring.

- Introduction of the 6-methylpyrazin-2-yl substituent at the nitrogen (N-1) position.

- Selective oxidation or transformation at the 4-position to introduce the carbaldehyde group.

Reported Preparation Methods

Direct Coupling and Functional Group Transformation Approach

A documented approach involves the synthesis of the piperidine ring bearing the aldehyde at the 4-position, followed by substitution at the nitrogen with the 6-methylpyrazin-2-yl moiety. According to supplementary information from a Royal Society of Chemistry report, the compound was prepared as part of a series of derivatives where the 6-methylpyrazin-2-yl group was introduced via an oxygen linkage to a benzylidene intermediate, followed by further transformations.

- The synthesis involved multistep procedures including protection, coupling, and oxidation.

- The key intermediate, 1-(6-methyl-pyrazin-2-yl)-piperidine-4-carbaldehyde, was isolated and characterized.

- Reaction conditions included mild temperatures and standard organic solvents such as methanol and tetrahydrofuran (THF).

- Purification was achieved by filtration and washing steps, avoiding chromatographic methods.

Stepwise Synthesis via Esterification, Alkylation, Hydrolysis, and Reduction

A detailed synthetic route for related piperidine-4-carbaldehydes, such as N-benzyl-4-piperidinecarbaldehyde, provides a valuable analogical framework for the preparation of this compound. This method can be adapted by replacing the benzyl substituent with the 6-methylpyrazin-2-yl group.

The key steps are:

| Step Number | Reaction Step Description | Reagents/Conditions | Outcome/Yield/Notes |

|---|---|---|---|

| 1 | Esterification of 4-piperidinecarboxylic acid | Methanol, thionyl chloride, reflux 1-5 h | Methyl 4-piperidinecarboxylate hydrochloride formed |

| 2 | Alkylation of methyl ester hydrochloride | Benzyl bromide (or 6-methylpyrazin-2-yl halide analog), triethylamine, reflux | N-substituted methyl 4-piperidinecarboxylate obtained |

| 3 | Hydrolysis of methyl ester | NaOH solution, reflux | N-substituted 4-piperidinecarboxylic acid obtained |

| 4 | Conversion to amide and dehydration to nitrile | Acylation, dehydration steps | N-substituted 4-piperidinecarbonitrile intermediate |

| 5 | Reduction of nitrile to aldehyde | DIBAL-H, -25 to 25 °C, 0.5-2 h | N-substituted piperidine-4-carbaldehyde obtained |

- This method is advantageous due to mild reaction conditions and high yields.

- Avoids harsh conditions such as ultra-low temperatures or anhydrous/oxygen-free environments.

- Post-reaction workup is simplified, with no need for column chromatography.

- The molar ratio of nitrile to DIBAL-H is typically 1:1.0-2.0, and reaction temperature is carefully controlled to avoid over-reduction.

Multicomponent Reaction (Groebke-Blackburn-Bienaymé Reaction)

An alternative synthetic strategy involves the use of multicomponent reactions (MCRs), such as the Groebke-Blackburn-Bienaymé reaction, to construct imidazo[1,2-a]pyridine derivatives bearing the 6-methylpyrazin-2-yl substituent. While this method is more focused on complex heterocyclic frameworks, it includes intermediates like 1-(6-methyl-pyrazin-2-yl)-piperidine-4-carbaldehyde as building blocks.

- The MCR involves mixing pyridine-2-amines, aldehydes, and isonitriles in methanol and THF.

- Reaction conditions are mild (room temperature to 80 °C) with typical reaction times of 4 hours to 24 hours.

- The aldehyde functional group is introduced or preserved during the reaction sequence.

- This method is efficient for rapid synthesis of complex molecules but requires careful control of stoichiometry and purification.

Comparative Analysis of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Direct coupling and oxidation | Multistep, mild conditions, avoids chromatography | Good purity, scalable | Requires intermediate protection steps |

| Esterification → Alkylation → Hydrolysis → Reduction | Stepwise, uses common reagents, mild conditions | High yield, simple workup, no harsh conditions | Longer synthesis time, multiple steps |

| Multicomponent reactions (MCR) | One-pot, rapid synthesis of complex derivatives | Efficient for complex molecules | Less specific for simple aldehyde synthesis |

Summary of Research Findings

- The stepwise esterification-alkylation-hydrolysis-reduction method is well-documented for related compounds and can be adapted for this compound with high yield and reproducibility.

- The direct coupling and oxidation approach reported in recent chemical literature provides a practical route with mild conditions and straightforward purification.

- The multicomponent reaction strategy offers an alternative for constructing complex heterocyclic systems incorporating the target aldehyde but is less focused on the aldehyde alone.

- Reaction conditions generally avoid harsh environments, favoring operational simplicity and scalability.

- Characterization data such as NMR and mass spectrometry confirm the structure and purity of the final aldehyde products in all methods.

Chemical Reactions Analysis

1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The aldehyde group can be reduced to form an alcohol.

Substitution: The pyrazine ring can undergo electrophilic or nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde has been investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.

Case Study : A study published in the Journal of Medicinal Chemistry explored the compound's ability to inhibit certain enzymes associated with neurodegenerative diseases. The results indicated that modifications to the piperidine ring could enhance its inhibitory activity against acetylcholinesterase, a key enzyme in Alzheimer's disease .

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its aldehyde functional group allows for various reactions, including nucleophilic addition and condensation reactions.

Table 1: Reactions Involving this compound

| Reaction Type | Description | Example Product |

|---|---|---|

| Nucleophilic Addition | Reacts with Grignard reagents | Alcohol derivatives |

| Condensation | Forms imines with amines | Imines and related compounds |

| Reduction | Can be reduced to alcohols | Alcohol derivatives |

Materials Science

The compound has potential applications in materials science, particularly in the development of organic semiconductors and sensors. Its unique electronic properties can be exploited in the fabrication of devices.

Case Study : Research conducted on organic field-effect transistors (OFETs) demonstrated that incorporating this compound into the active layer improved charge mobility compared to traditional materials . This finding highlights its potential in electronic applications.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The pyrazine ring may also interact with aromatic residues in proteins, influencing binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs with Substituted Piperidine Moieties

The following compounds share structural similarities with the target molecule, differing primarily in functional groups or substituents:

Key Observations :

Physicochemical and Commercial Considerations

- Cost Comparison: [1-(6-Methylpyrazin-2-yl)piperid-4-yl]methanol: JPY 17,300/g (95% purity) . 1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic acid: JPY 70,200/g (97% purity) .

Biological Activity

1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde is a heterocyclic compound combining a pyrazine ring and a piperidine ring, identified by its CAS number 906352-82-7. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Biological Activity Overview

This compound's biological activity has been investigated in various studies, revealing its potential as an inhibitor against several pathogens and cancer cells.

Antimicrobial Activity

Research indicates that compounds with similar piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against Candida auris, a fungal pathogen resistant to conventional antifungals. In one study, novel piperidine derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 0.24 μg/mL against C. auris .

Anticancer Properties

The compound's structural characteristics suggest potential anticancer activity. A study focusing on piperidine derivatives found that certain analogs induced apoptosis in cancer cells, demonstrating cell cycle arrest and reduced viability . The mechanism often involves interaction with specific molecular targets, leading to disruption of cellular processes essential for tumor growth.

The proposed mechanisms for the biological activity of this compound include:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways of pathogens or cancer cells.

- Membrane Disruption : Similar compounds have been shown to disrupt cell membranes, leading to cell death.

- Apoptosis Induction : The activation of apoptotic pathways has been noted in studies involving piperidine derivatives .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Compound | Activity | IC50 (μM) | Remarks |

|---|---|---|---|

| This compound | Antimicrobial | TBD | Potential against resistant strains |

| Piperidine Derivative A | Anticancer | 13–22 | Improved potency over previous analogs |

| Piperidine Derivative B | Antifungal | 0.24 - 0.97 | Effective against C. auris |

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives:

- Study on Tuberculosis Inhibitors : A study revealed that certain piperidine derivatives exhibited IC50 values ranging from 13 to 22 μM against Mycobacterium tuberculosis, indicating their potential as new anti-TB agents .

- Antifungal Activity Against C. auris : Research demonstrated that specific piperidine-based triazolylacetamide derivatives induced significant cell death in C. auris, with MIC values confirming their efficacy .

Q & A

Basic: What synthetic routes are commonly employed for synthesizing 1-(6-Methylpyrazin-2-yl)piperidine-4-carbaldehyde, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves functionalization of the piperidine ring followed by pyrazine substitution. Key steps include:

- Nucleophilic substitution : Reacting 4-chloropyrazine derivatives with piperidine intermediates under alkaline conditions (e.g., NaOH in dichloromethane) .

- Aldehyde introduction : Oxidation of a piperidine-4-methanol precursor using oxidizing agents like pyridinium chlorochromate (PCC) or Swern oxidation protocols.

- Yield optimization : Temperature control (e.g., 0–25°C) and stoichiometric ratios (e.g., 1.2–1.5 equivalents of methylpyrazine) are critical. Purity (>95%) is achievable via column chromatography with silica gel and ethyl acetate/hexane eluents .

Basic: How can researchers validate the structural identity and purity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- NMR : Look for characteristic shifts: piperidine CH2 groups at δ 1.5–2.5 ppm (¹H), pyrazine aromatic protons at δ 8.2–8.5 ppm (¹H), and aldehyde protons at δ 9.6–9.8 ppm (¹H) .

- IR : Confirm aldehyde C=O stretch at ~1700 cm⁻¹ and pyrazine C-N vibrations at ~1550 cm⁻¹ .

- Mass spectrometry : Molecular ion peak at m/z 219 (C11H15N3O) with fragmentation patterns matching the piperidine-pyrazine scaffold .

- Melting point : Compare with literature values (e.g., related piperidine-4-carbaldehydes melt at 151–152°C) .

Advanced: How do steric and electronic effects of the 6-methylpyrazine substituent influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

- Steric effects : The 6-methyl group hinders nucleophilic attack at the adjacent pyrazine nitrogen, directing reactivity toward the aldehyde moiety for Schiff base formation .

- Electronic effects : Methyl substitution increases electron density on the pyrazine ring, enhancing π-π stacking with aromatic residues in target proteins (e.g., kinases or GPCRs). Computational studies (DFT) can quantify charge distribution .

- Case study : Analogues without the methyl group show reduced binding affinity (IC50 increases by ~3-fold in kinase assays) .

Advanced: What strategies resolve contradictions in reported pharmacological activity data for this compound?

Methodological Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use uniform cell lines (e.g., HEK293 for receptor binding) and buffer conditions (pH 7.4, 1 mM Mg<sup>2+</sup>) .

- Metabolic stability : Assess liver microsomal stability (e.g., human CYP3A4 inhibition assays) to account for discrepancies in in vivo vs. in vitro results .

- Data normalization : Express activity as % inhibition relative to positive controls (e.g., 10 µM reference inhibitor) to enable cross-study comparisons .

Advanced: How does the compound’s stability vary under different storage conditions, and what degradation products form?

Methodological Answer:

- Storage stability :

- Short-term : Stable at 4°C in anhydrous DMSO for 1 month (degradation <5%) .

- Long-term : Store at -20°C under argon; avoid light exposure to prevent aldehyde oxidation .

- Degradation pathways :

Basic: What pharmacological screening models are appropriate for initial evaluation of this compound?

Methodological Answer:

- In vitro models :

- Enzyme inhibition : Kinase profiling (e.g., EGFR, JAK2) using fluorescence polarization assays .

- Cell viability : MTT assays in cancer lines (e.g., MCF-7, A549) at 10–100 µM .

- In silico tools : Molecular docking (AutoDock Vina) to predict binding modes with targets like monoamine oxidases .

Advanced: What crystallographic data are available for structural analogs, and how can they guide co-crystallization trials?

Methodological Answer:

- Analog data : The crystal structure of 4-methyl-6-(piperidin-1-yl)pyrimidin-2-amine (CCDC 934589) reveals a planar pyrimidine ring with piperidine adopting a chair conformation .

- Co-crystallization : Use 20% PEG 4000 in sodium citrate (pH 5.6) and 1:1.2 molar ratio of compound:protein (e.g., BSA for solubility studies) .

Basic: What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing .

- Spill management : Absorb with sand/vermiculite and dispose as hazardous waste (EPA Class D) .

- Toxicity : LD50 (rat, oral) >2000 mg/kg; avoid inhalation to prevent respiratory irritation .

Advanced: How can researchers modulate the compound’s solubility for in vivo studies without altering bioactivity?

Methodological Answer:

- Prodrug approach : Convert the aldehyde to a hydrazone (e.g., with hydroxylamine) for improved aqueous solubility .

- Formulation : Use cyclodextrin complexes (e.g., β-cyclodextrin at 10% w/v) or nanoemulsions (particle size <200 nm) .

Advanced: What computational methods predict the compound’s ADMET properties?

Methodological Answer:

- Software tools :

- ADMET Predictor : Estimates blood-brain barrier penetration (logBB <0.3 indicates low CNS uptake) .

- SwissADME : Predicts CYP450 metabolism (major isoforms: 2D6 and 3A4) .

- Key parameters : LogP ~1.8 (optimal for oral bioavailability), polar surface area ~50 Ų .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.